

Technical Guide: Structure Elucidation of [4-(3-methylphenoxy)benzyl]amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-[4-(3-Methylphenoxy)phenyl]methanamine
CAS No.:	864263-07-0
Cat. No.:	B1357540

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Executive Summary

[4-(3-methylphenoxy)benzyl]amine (CAS: 186552-49-8 / generic) represents a critical biaryl ether scaffold frequently utilized in the synthesis of agrochemicals (e.g., Tolfenpyrad) and kinase inhibitors. Its structural integrity relies on two pivotal features: the stability of the ether linkage and the specific regiochemistry of the methyl substituent on the phenoxy ring.

This guide provides a definitive protocol for the structural elucidation of this compound. Unlike standard Certificates of Analysis (CoA) which rely on library matching, this document details the first-principles derivation of the structure using High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and 1D/2D Nuclear Magnetic Resonance (NMR).

Synthetic Provenance & Impurity Profile[1][2][3][4]

To elucidate a structure with high confidence, one must understand its origin. The synthesis of this molecule typically dictates the impurities and spectral artifacts encountered during analysis.

Primary Route: Ullmann-type ether synthesis followed by nitrile reduction.

- Coupling: p-Chlorobenzonitrile + m-Cresol

4-(3-methylphenoxy)benzonitrile.

- Reduction: Nitrile

[4-(3-methylphenoxy)benzyl]amine.

Critical Elucidation Targets:

- Regio-isomerism: Distinguishing the 3-methyl (meta) isomer from the 4-methyl (para) starting material impurity.
- Linkage Verification: Confirming the ether bridge versus a biaryl coupling (a common byproduct in transition-metal catalysis).

Mass Spectrometry: Molecular Formula & Fragmentation

The first step in elucidation is establishing the elemental composition and analyzing fragmentation to confirm the substructures (benzylamine vs. phenoxy ether).

Experimental Parameters

- Method: ESI-QTOF (Positive Mode)
- Solvent: Methanol + 0.1% Formic Acid^[1]

Data Interpretation

Ion Type	Observed m/z	Theoretical m/z	Delta (ppm)	Assignment
	214.1230	214.1226	1.8	(Parent)
Fragment 1	197.0961	197.0961	0.0	(Deamination)
Fragment 2	107.0491	107.0491	0.0	(Cresol fragment)
Fragment 3	106.0651	106.0651	0.0	(Iminium/Benzylamine)

Mechanistic Insight: The facile loss of ammonia (

, -17 Da) is characteristic of primary benzylamines, generating a stable benzyl cation (often rearranging to a tropylium ion). The cleavage of the ether bond generates the cresol fragment (107), confirming the presence of the methylphenoxy moiety.

Infrared Spectroscopy (FT-IR)

IR is utilized here primarily as a "fingerprint" check for functional group integrity, specifically ensuring the nitrile precursor has been fully reduced.

- Primary Amine (): Two weak bands at 3380 cm^{-1} (asymmetric stretch) and 3310 cm^{-1} (symmetric stretch).
- Ether (): Strong band at 1240 cm^{-1} (aryl alkyl ether asymmetric stretch).
- Absence of Nitrile: No sharp peak at 2230 cm^{-1} (confirms successful reduction).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the structural proof. We must assign the two aromatic rings (Ring A and Ring B) and the aliphatic chain.

Atom Numbering Strategy

- Ring A (Benzylamine side): 1 (ipso to O), 2/6 (ortho), 3/5 (meta), 4 (ipso to O).
- Ring B (Cresol side): 1' (ipso to O), 2' (ortho, between O and Me), 3' (ipso to Me), 4' (para to O), 5' (meta to O), 6' (ortho to O).
- Aliphatic:
 - (methylene),
 - (methyl).

1H NMR Assignments (400 MHz, DMSO-)

Shift (ppm)	Mult.	Integ.	Assignment	Structural Logic (Causality)
7.32	d ()	2H	H-2, H-6 (Ring A)	Deshielded by aromatic ring, ortho to alkyl group. Part of AA'BB'.
7.21	t ()	1H	H-5' (Ring B)	Meta-proton on the tolyl ring; triplet due to coupling with H-4' and H-6'.
6.95	d ()	2H	H-3, H-5 (Ring A)	Shielded by electron donation from the Ether Oxygen (mesomeric effect).
6.90	d ()	1H	H-4' (Ring B)	Para to Oxygen.
6.78	s (br)	1H	H-2' (Ring B)	Isolated proton between Oxygen and Methyl. Broadened by long-range coupling.
6.75	d ()	1H	H-6' (Ring B)	Ortho to Oxygen. [2]
3.72	s	2H		Benzylic methylene. Characteristic

shift for

.

Methyl group attached to aromatic ring.

2.28

s

3H

1.85

br s

2H

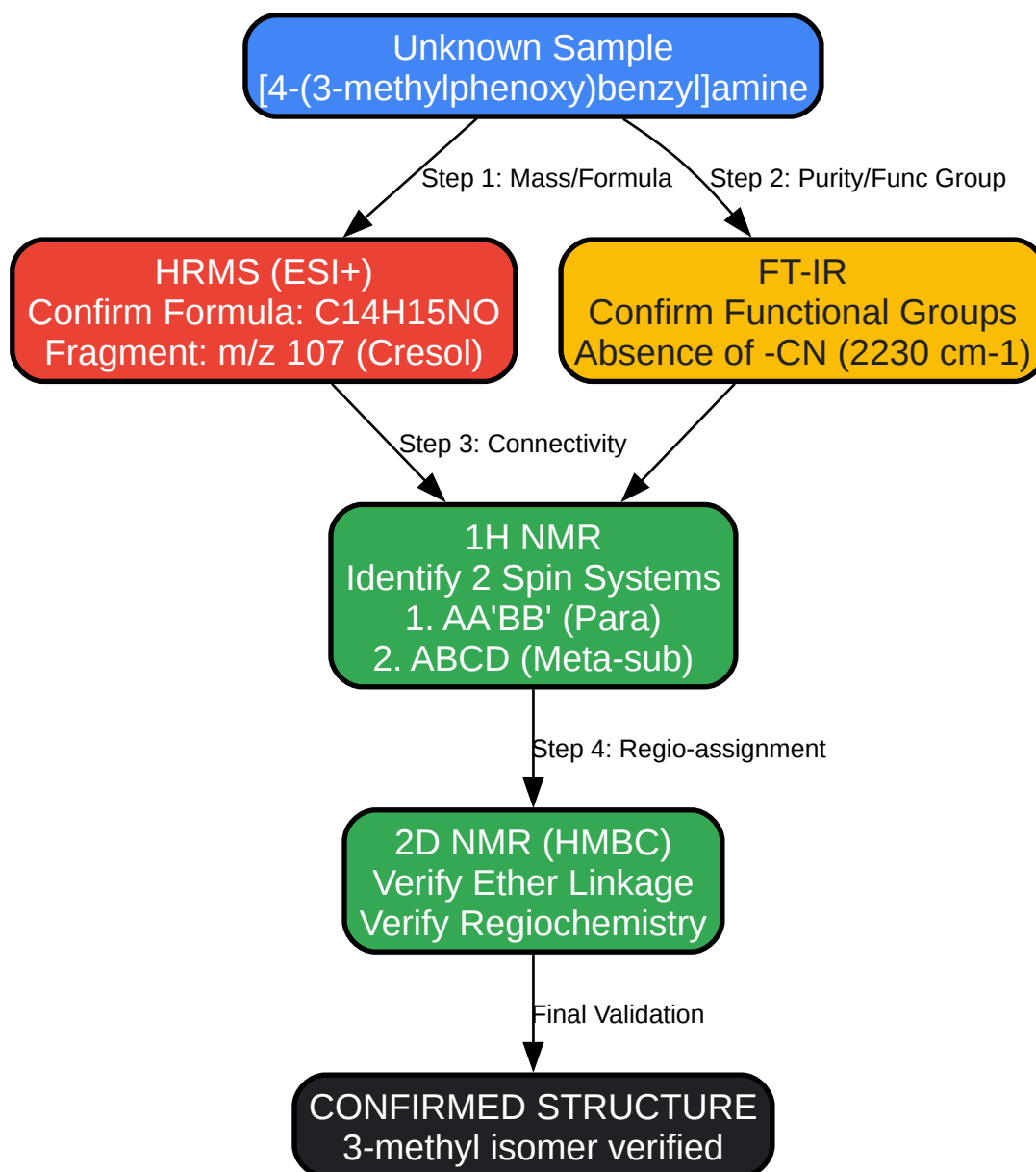
Exchangeable amine protons (shift varies with concentration/water).

2D NMR: The "Smoking Gun" Connectivity

To prove the structure is not a physical mixture of two compounds, we rely on HMBC (Heteronuclear Multiple Bond Correlation).

- Correlation 1 (The Linker): The Carbon at 4-position (Ring A) and 1'-position (Ring B) are quaternary carbons bonded to Oxygen. They do not show proton correlations in HSQC.
- Correlation 2 (The Bridge):
 - H-3/5 (Ring A) show strong HMBC cross-peaks to C-4 (ipso-O).
 - H-2'/6' (Ring B) show strong HMBC cross-peaks to C-1' (ipso-O).
 - Crucial: While HMBC rarely sees across the oxygen, the chemical shift of these ipso carbons (~156-158 ppm) confirms the oxygen attachment.

Visualization of Elucidation Workflow

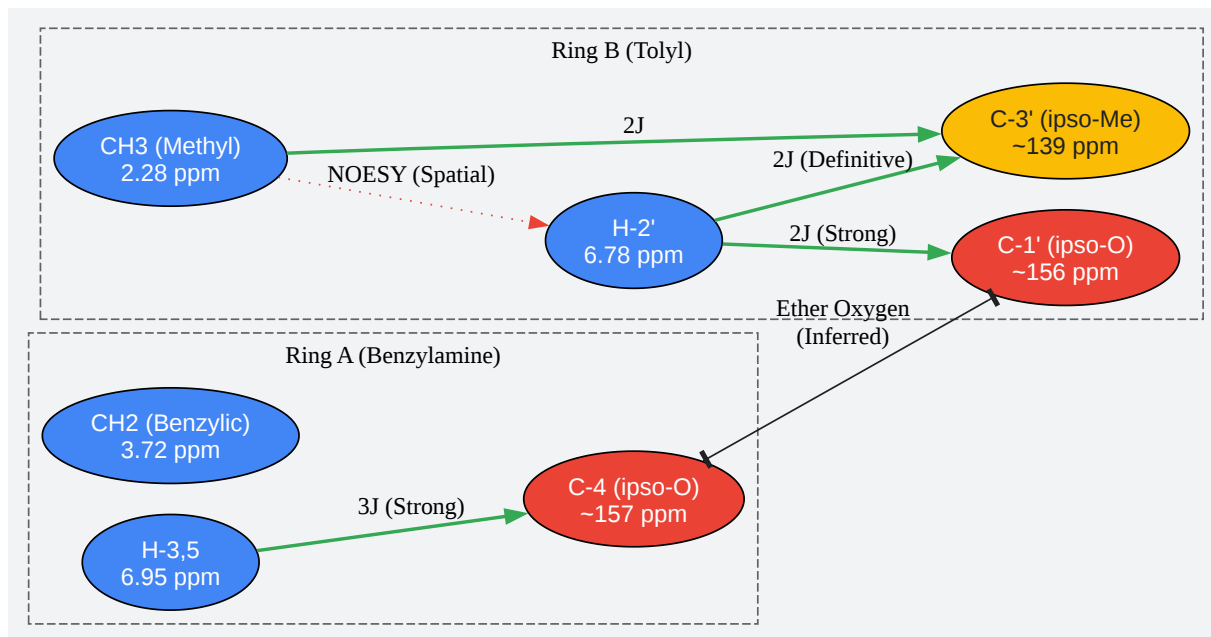


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Figure 1: Step-wise logic flow for structural confirmation, moving from elemental composition to stereochemical assignment.

Structural Logic Diagram (HMBC Connectivity)

The following diagram illustrates the specific HMBC correlations required to confirm the meta-substitution of the methyl group and the ether linkage.



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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the meta-methyl position and ether proximity.

Quality Control & Assay Protocol

To ensure the material meets "Research Grade" (>98%) or "GMP Grade" standards, the following HPLC method is recommended.

HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).
- Retention Time: Expect elution around 6.5 - 7.5 min (moderately lipophilic due to diaryl ether).

Common Pitfall: The amine can tail on standard silica columns. The addition of TFA or an amine modifier (Triethylamine) is mandatory for peak symmetry.

References

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Sources

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